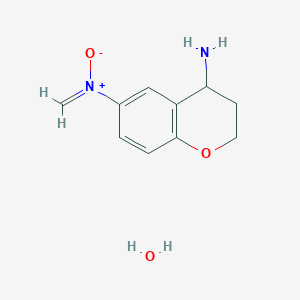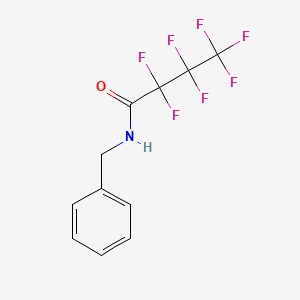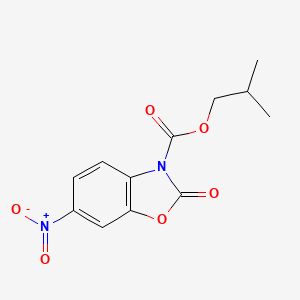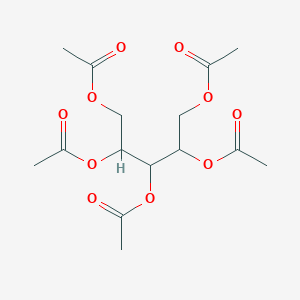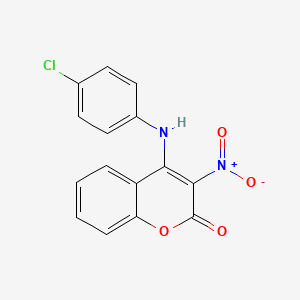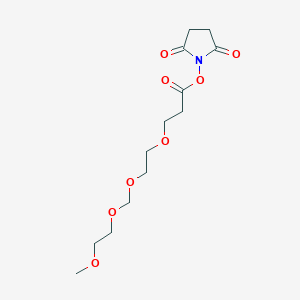
2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a pyrrolidinone ring, which is a five-membered lactam. This particular compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate typically involves the reaction of 2,5-dioxo-1-pyrrolidinyl with 4,7,9,12-tetraoxatridecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate involves its ability to form stable covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the ester and amide functional groups, which can undergo nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biochemical studies, the compound may react with amino groups on proteins, leading to the formation of stable conjugates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound is similar in structure and reactivity, often used in bioorthogonal reactions.
Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecane-1,16-dioate: Another related compound used in similar applications, particularly in the synthesis of complex molecules.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 4,7,9,12-tetraoxatridecanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal applications.
Eigenschaften
CAS-Nummer |
1053657-02-5 |
|---|---|
Molekularformel |
C13H21NO8 |
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxymethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C13H21NO8/c1-18-6-7-20-10-21-9-8-19-5-4-13(17)22-14-11(15)2-3-12(14)16/h2-10H2,1H3 |
InChI-Schlüssel |
AWQJHOPVFIJJIB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOCCOCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



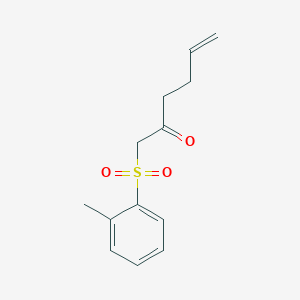
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
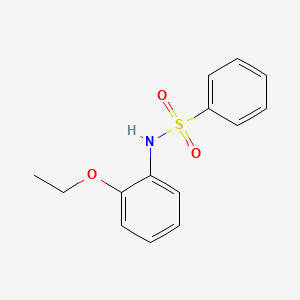
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
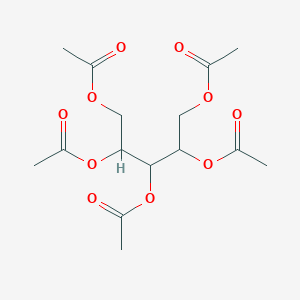
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
